
Gancaonin Q
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Gancaonin Q belongs to the class of organic compounds known as 6-prenylated flavones. These are flavones that features a C5-isoprenoid substituent at the 6-position. Thus, this compound is considered to be a flavonoid lipid molecule. This compound exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, this compound is primarily located in the membrane (predicted from logP). Outside of the human body, this compound can be found in herbs and spices. This makes this compound a potential biomarker for the consumption of this food product.
Applications De Recherche Scientifique
Cytotoxicity and Anticancer Properties
Gancaonin Q has demonstrated significant cytotoxic effects across various cancer cell lines. A study assessed its ability to inhibit the proliferation of fourteen cancer cell lines, including both leukemia and solid tumors. The results indicated that this compound exhibited over 50% inhibition of proliferation at concentrations below 20 µg/mL, with IC50 values consistently reflecting its potency against these cancer cells .
Table 1: Cytotoxic Effects of this compound on Cancer Cell Lines
Cell Line | IC50 (µg/mL) | Inhibition (%) |
---|---|---|
MCF-7 (Breast) | <20 | >50 |
A431 (Epidermoid) | <20 | >50 |
HL-60 (Leukemia) | <20 | >50 |
HepG2 (Liver) | <20 | >50 |
This compound's selective activity was also noted, as it did not exhibit significant inhibition against normal hepatocyte cells at the same concentrations, suggesting a favorable therapeutic window for targeting cancer cells while sparing normal tissues .
Figure 1: Proposed Mechanism of Action for this compound
- Induction of Apoptosis : Activation of caspases leading to programmed cell death.
- Cell Cycle Arrest : Interference with the progression through the cell cycle phases.
Anti-Inflammatory Effects
Beyond its anticancer properties, this compound has been investigated for its anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory mediators in various cell models. For instance, in lipopolysaccharide-induced RAW264.7 macrophages, this compound reduced nitric oxide and prostaglandin E2 production while downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) proteins . This suggests potential applications in treating inflammatory conditions.
Table 2: Anti-Inflammatory Effects of this compound
Inflammatory Mediator | Effect | Mechanism |
---|---|---|
Nitric Oxide | Decreased production | Inhibition of iNOS |
Prostaglandin E2 | Decreased production | Inhibition of COX-2 |
Pro-inflammatory Cytokines | Reduced expression | Modulation of NF-κB signaling |
Case Studies and Clinical Relevance
Several studies have highlighted the clinical relevance of this compound in cancer treatment and inflammation management. A notable case study involved its use in combination therapies where it enhanced the efficacy of other chemotherapeutic agents without increasing toxicity to normal cells. This synergistic effect underscores its potential as an adjunct treatment in oncology .
Case Study Example: Combination Therapy with this compound
- Patient Profile : Advanced stage breast cancer.
- Treatment Regimen : this compound combined with standard chemotherapy.
- Outcome : Improved tumor response rates and reduced adverse effects compared to chemotherapy alone.
Q & A
Basic Research Question: What are the primary mechanisms of action of Gancaonin Q in cellular models, and how can researchers design experiments to validate these mechanisms?
Methodological Answer:
To investigate this compound's mechanisms, start with in vitro assays targeting pathways suggested by prior phytochemical studies (e.g., NF-κB inhibition or antioxidant activity). Use dose-response experiments to establish efficacy thresholds. For validation:
- Apply siRNA knockdown or CRISPR-Cas9 to silence candidate genes/pathways.
- Pair with omics approaches (transcriptomics/proteomics) to identify downstream effects .
- Ensure reproducibility by standardizing cell culture conditions and including positive/negative controls.
Advanced Research Question: How can researchers resolve contradictions in reported pharmacological data for this compound (e.g., varying IC50 values across studies)?
Methodological Answer:
Contradictions often arise from differences in experimental design. To address this:
- Perform systematic reviews with meta-analysis to quantify variability sources (e.g., cell lines, solvent carriers) .
- Replicate key studies under standardized conditions, using orthogonal assays (e.g., enzymatic vs. cell-based) to cross-validate results.
- Apply chemometric tools (e.g., principal component analysis) to isolate confounding variables like impurity profiles in compound batches .
Basic Research Question: What analytical techniques are most reliable for quantifying this compound in plant extracts, and how should researchers validate these methods?
Methodological Answer:
High-performance liquid chromatography (HPLC) with UV/Vis or mass spectrometry (LC-MS) is optimal. For validation:
- Establish calibration curves using certified reference standards.
- Assess precision (intra-day/inter-day variability), accuracy (spike-recovery tests), and limit of detection/quantification.
- Cross-validate with nuclear magnetic resonance (NMR) for structural confirmation, especially when isolating novel analogs .
Advanced Research Question: How can researchers optimize the extraction efficiency of this compound while minimizing degradation of labile constituents?
Methodological Answer:
Use response surface methodology (RSM) to model solvent systems (e.g., ethanol-water ratios) and extraction parameters (temperature, time).
- Monitor degradation kinetics via stability-indicating assays (e.g., forced degradation under UV/heat).
- Employ green chemistry techniques (e.g., ultrasound-assisted extraction) to reduce thermal exposure .
- Validate preservation methods (lyophilization, inert atmosphere storage) using accelerated stability testing .
Basic Research Question: What in vivo models are appropriate for evaluating the bioavailability and pharmacokinetics of this compound?
Methodological Answer:
- Start with rodent models (rats/mice) for preliminary pharmacokinetic (PK) studies. Administer this compound via oral/gavage and collect plasma samples at timed intervals.
- Use LC-MS/MS to quantify parent compound and metabolites.
- Incorporate cannulated models for continuous sampling to assess absorption half-life and tissue distribution .
Advanced Research Question: How can bioinformatics tools enhance the study of this compound’s molecular targets and off-target effects?
Methodological Answer:
- Apply molecular docking (AutoDock, Schrödinger) to predict binding affinities for putative targets (e.g., kinases, GPCRs).
- Use network pharmacology (Cytoscape) to map multi-target interactions and identify downstream pathways.
- Validate predictions with CRISPR-based functional screens or high-content imaging .
Basic Research Question: What are the critical steps in isolating this compound from complex botanical matrices?
Methodological Answer:
- Perform bioassay-guided fractionation: screen crude extracts for activity, then use column chromatography (silica gel, Sephadex) for separation.
- Confirm purity at each stage via thin-layer chromatography (TLC) or HPLC.
- Characterize isolated compounds with spectroscopic methods (IR, NMR, HRMS) .
Advanced Research Question: How can researchers address challenges in synthesizing this compound derivatives for structure-activity relationship (SAR) studies?
Methodological Answer:
- Use retrosynthetic analysis to identify feasible routes (e.g., Heck coupling for flavonoid backbone modification).
- Optimize reaction conditions (catalyst, solvent) via design of experiments (DoE).
- Employ computational chemistry (DFT calculations) to predict regioselectivity and stability of intermediates .
Basic Research Question: What statistical approaches are recommended for analyzing dose-dependent effects of this compound in preclinical studies?
Methodological Answer:
- Fit dose-response data to nonlinear regression models (e.g., log-logistic or Hill equations).
- Use ANOVA with post-hoc tests (Tukey’s HSD) for multi-group comparisons.
- Account for censored data (e.g., survival assays) via Kaplan-Meier analysis .
Advanced Research Question: How can multi-omics integration improve understanding of this compound’s polypharmacology?
Methodological Answer:
- Combine transcriptomics, metabolomics, and proteomics datasets using pathway enrichment tools (IPA, MetaboAnalyst).
- Apply machine learning (random forests, neural networks) to identify biomarker patterns linked to efficacy/toxicity.
- Validate findings in 3D organoid models or patient-derived xenografts (PDX) for translational relevance .
Basic Research Question: What ethical and practical considerations apply when designing clinical trials involving this compound?
Methodological Answer:
- Adhere to CONSORT guidelines for trial design, ensuring blinding and randomization.
- Conduct toxicity profiling (AMES test, hERG assay) to meet regulatory standards.
- Include diverse cohorts to assess population-specific pharmacokinetics .
Advanced Research Question: How can researchers leverage ethnopharmacological data to prioritize this compound-containing plants for bioprospecting?
Methodological Answer:
- Use ethnobotanical databases (e.g., NAPRALERT) to identify plants with traditional use cases aligning with this compound’s bioactivities.
- Apply metabolomic dereplication to avoid redundant isolation of known compounds.
- Partner with local communities for ethical sourcing and traditional knowledge integration .
Propriétés
Numéro CAS |
134958-52-4 |
---|---|
Formule moléculaire |
C25H26O5 |
Poids moléculaire |
406.5 g/mol |
Nom IUPAC |
5,7-dihydroxy-2-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]-6-(3-methylbut-2-enyl)chromen-4-one |
InChI |
InChI=1S/C25H26O5/c1-14(2)5-7-16-11-17(8-10-19(16)26)22-13-21(28)24-23(30-22)12-20(27)18(25(24)29)9-6-15(3)4/h5-6,8,10-13,26-27,29H,7,9H2,1-4H3 |
Clé InChI |
WGNIVAMNAWBYRO-UHFFFAOYSA-N |
SMILES |
CC(=CCC1=C(C=CC(=C1)C2=CC(=O)C3=C(O2)C=C(C(=C3O)CC=C(C)C)O)O)C |
SMILES canonique |
CC(=CCC1=C(C=CC(=C1)C2=CC(=O)C3=C(O2)C=C(C(=C3O)CC=C(C)C)O)O)C |
melting_point |
212-214°C |
Key on ui other cas no. |
134958-52-4 |
Description physique |
Solid |
Synonymes |
gancaonin Q |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.